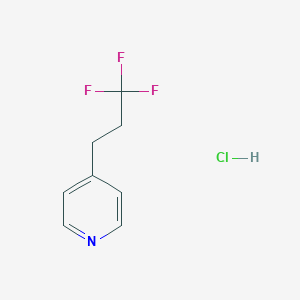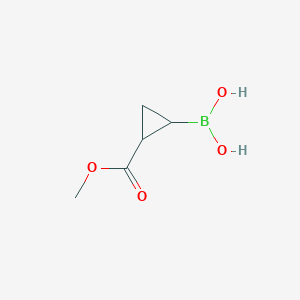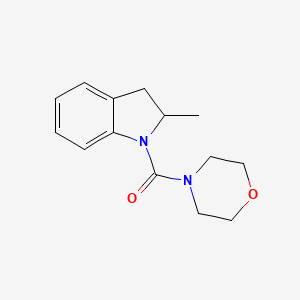![molecular formula C20H20ClN5O2 B15122800 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B15122800.png)
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a pyrazole and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the pyrimidine core.
Final Coupling: The final step involves coupling the 2-chlorobenzoyl group to the piperidine ring, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine, pyrazole, or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of functionalized derivatives.
Scientific Research Applications
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, leading to changes in cellular signaling pathways.
Enzymes: It may inhibit or activate specific enzymes, affecting metabolic processes and biochemical reactions.
Pathways: The compound can influence various biological pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1H-pyrazol-4-yl)pyrimidine: Similar structure but lacks the methyl group on the pyrazole ring.
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-3-yl)pyrimidine: Similar structure but with the pyrazole ring substituted at a different position.
2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-imidazol-4-yl)pyrimidine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20ClN5O2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(2-chlorophenyl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H20ClN5O2/c1-25-13-15(12-24-25)14-10-22-20(23-11-14)28-16-6-8-26(9-7-16)19(27)17-4-2-3-5-18(17)21/h2-5,10-13,16H,6-9H2,1H3 |
InChI Key |
IBMJLUQRCRVVAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-fluoropyrimidine](/img/structure/B15122718.png)


![3-[(4-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B15122748.png)
![4-[4-Methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B15122750.png)
![4-chloro-2,5-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15122756.png)
![11-(6-Methoxypyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15122764.png)

![N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15122792.png)
![2-tert-butyl-1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122798.png)
![4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B15122806.png)

![3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15122820.png)
